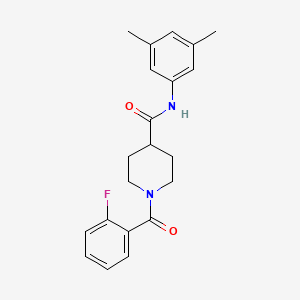![molecular formula C16H20N4O3S B4743170 N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)pentanamide](/img/structure/B4743170.png)
N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)pentanamide
Descripción general
Descripción
N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)pentanamide is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.12561169 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Synthesis
A study by Mallakpour (2011) explored the synthesis of poly(amide-ether-imide-urea)s using a compound structurally similar to N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)pentanamide. This research highlighted the potential of such compounds in creating optically active polymers with good solubility and thermal stability, essential for various industrial applications (Mallakpour, 2011).
Crystal Structure Analysis
In the field of crystallography, a study by Obaleye et al. (2008) investigated the crystal structure of a complex containing a metabolite structurally related to this compound. This research contributes to understanding the molecular geometry and interactions of such compounds, which can have implications in material science and drug design (Obaleye, Caira, & Tella, 2008).
Antimicrobial and Pharmacological Properties
Joshi (2015) synthesized dihydropyridine derivatives from compounds similar to this compound and evaluated their antimicrobial activities. Such studies are crucial in developing new drugs and understanding the pharmacological properties of pyrimidine derivatives (Joshi, 2015).
Cardiac Myosin Activation
Research by Manickam et al. (2019) focused on the design and synthesis of sulfonamidophenylethylamide analogues, including derivatives of this compound. These compounds were evaluated as potential cardiac myosin activators, an important area in treating heart failure (Manickam et al., 2019).
Herbicide Design and Synthesis
In agricultural chemistry, He et al. (2007) conducted a study on pyrimidinylthiobenzoates, closely related to this compound, as herbicides. This research integrated various techniques like molecular docking and QSAR models, highlighting the compound's potential in herbicide development (He et al., 2007).
Antifilarial Activity Study
A study by Angelo et al. (1983) synthesized and evaluated N-[4-[[4-alkoxy-3-[(dialkylamino)methyl]phenyl]amino]- 2-pyrimidinyl]-N'-phenylguanidines, structurally related to this compound, for their antifilarial activity. This research is significant for developing treatments against parasitic infections such as filariasis (Angelo, Ortwine, Worth, Werbel, & Mccall, 1983).
Environmental Impact Assessment
Neary and Michael (1989) assessed the environmental impact of sulfometuron methyl, a compound similar to this compound. Their study focused on its effects on groundwater and stream quality, which is crucial for understanding the ecological consequences of such compounds (Neary & Michael, 1989).
Teratogenic Effects in Pharmaceuticals
Onishi et al. (2013) researched aminobenzensulfonamide derivatives of branched aliphatic carboxylic acids, structurally related to the compound , for their teratogenic effects. This is important in the pharmaceutical industry for assessing the safety of new drug candidates (Onishi, Okada, Noyori, Okamura, Hen, Yagen, Bialer, & Fujiwara, 2013).
Antiviral Activity Exploration
Research by Solomyannyi et al. (2019) involved synthesizing novel sulfonic cytosine derivatives related to this compound and evaluating their antiviral activity. This study contributes to the ongoing search for effective antiviral agents (Solomyannyi, Shablykina, Moskvina, Khilya, Rusanov, & Brovarets, 2019).
Anti-Amoebic Agent Analysis
Shukla and Yadava (2020) conducted a speculative analysis on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, closely related to the compound of interest, as an anti-amoebic agent. Their research used quantum mechanical calculations and molecular docking, providing insights into the potential medical applications of these compounds (Shukla & Yadava, 2020).
Propiedades
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-3-4-5-15(21)19-13-6-8-14(9-7-13)24(22,23)20-16-17-11-10-12(2)18-16/h6-11H,3-5H2,1-2H3,(H,19,21)(H,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFYMBWWSLMGHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


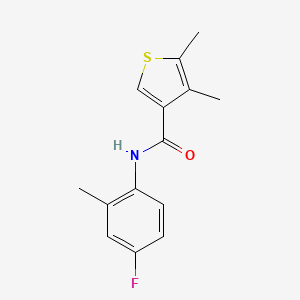
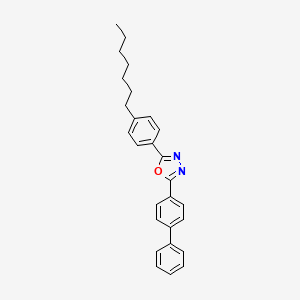
![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide](/img/structure/B4743105.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-4-morpholinyl-2-furamide](/img/structure/B4743129.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea](/img/structure/B4743143.png)
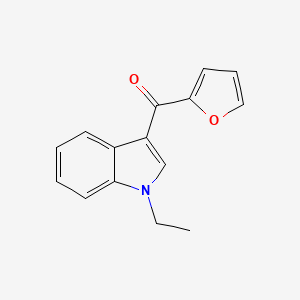
![3-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropyl}benzamide](/img/structure/B4743155.png)
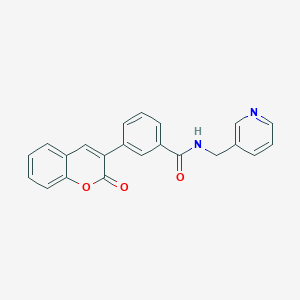
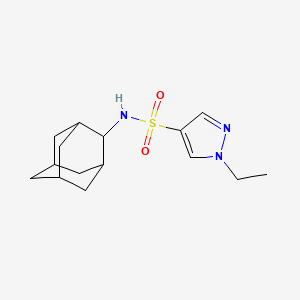
![N-[1-(4-ethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4743166.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4743174.png)
